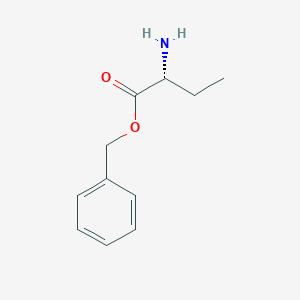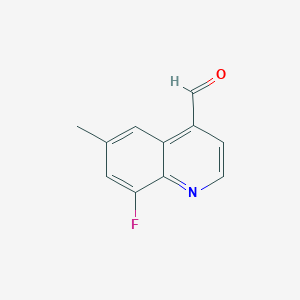
8-Fluoro-6-methylquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-6-methylquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₈FNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a methyl group on the quinoline ring, along with an aldehyde functional group, makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-methylquinoline-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formylation: The aldehyde group is introduced through a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the fluorination, methylation, and formylation reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
8-Fluoro-6-methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 8-Fluoro-6-methylquinoline-4-carboxylic acid.
Reduction: 8-Fluoro-6-methylquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
8-Fluoro-6-methylquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 8-Fluoro-6-methylquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity.
類似化合物との比較
Similar Compounds
6-Fluoroquinoline-4-carbaldehyde: Lacks the methyl group at the 6-position.
8-Fluoroquinoline-4-carbaldehyde: Lacks the methyl group at the 6-position.
6-Methylquinoline-4-carbaldehyde: Lacks the fluorine atom at the 8-position.
Uniqueness
8-Fluoro-6-methylquinoline-4-carbaldehyde is unique due to the combined presence of the fluorine atom, methyl group, and aldehyde functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H8FNO |
|---|---|
分子量 |
189.19 g/mol |
IUPAC名 |
8-fluoro-6-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8FNO/c1-7-4-9-8(6-14)2-3-13-11(9)10(12)5-7/h2-6H,1H3 |
InChIキー |
HEOUIJQRACOMJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CN=C2C(=C1)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


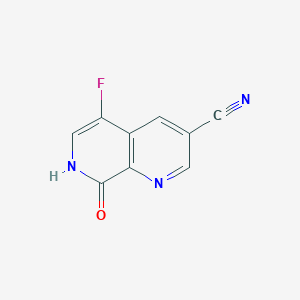

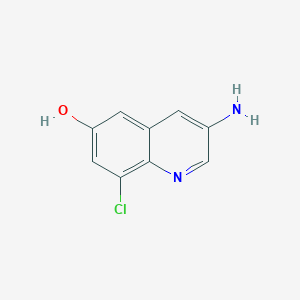
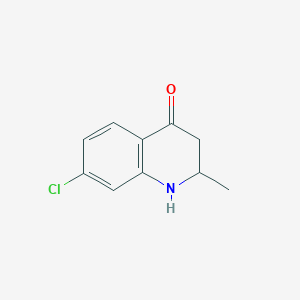
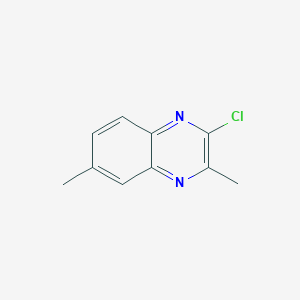
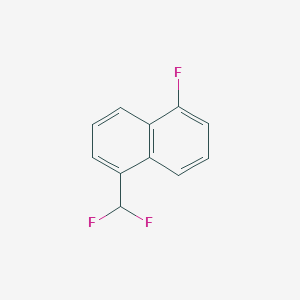
![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
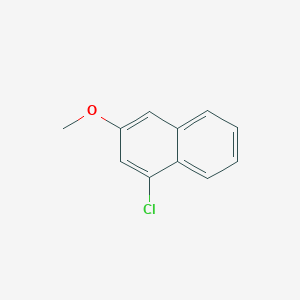
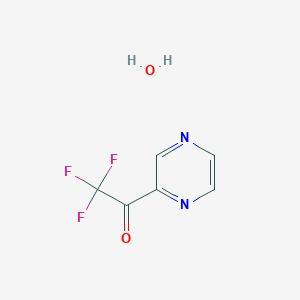

![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)

![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
